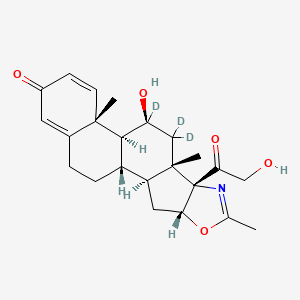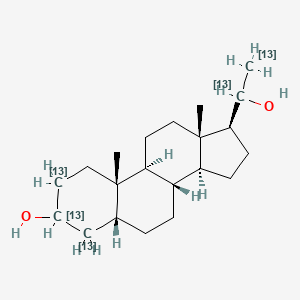![molecular formula C21H22O6 B12424502 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one is a complex organic molecule that belongs to the class of furochromenes. This compound is characterized by the presence of a furo[3,2-G]chromen-7-one core structure, which is further functionalized with a hydroperoxy group and a dimethylocta-2,7-dien-1-yl substituent. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: The furochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.
Introduction of the hydroperoxy group: The hydroperoxy group can be introduced through the oxidation of a suitable precursor, such as a hydroxyl group, using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the dimethylocta-2,7-dien-1-yl substituent: This step involves the coupling of the furochromene core with a dimethylocta-2,7-dien-1-yl halide or a similar derivative under basic conditions, such as using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy or hydroxyl derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylocta-2,7-dien-1-yl substituent can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Cyclization: Acidic or basic conditions, catalysts like Lewis acids
Major Products
The major products formed from these reactions include various oxidized, reduced, substituted, and cyclized derivatives of the original compound, each with unique structural and functional properties.
科学的研究の応用
The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used as a probe to study biological processes involving oxidative stress and redox reactions.
Industry: The compound can be used in the development of new materials with unique optical, electronic, or mechanical properties.
作用機序
The mechanism of action of 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one involves its ability to participate in redox reactions. The hydroperoxy group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative damage to cellular components. This property can be harnessed for therapeutic purposes, such as targeting cancer cells or modulating immune responses. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
類似化合物との比較
Similar Compounds
Furo[3,2-G]chromen-7-one: The parent structure without the hydroperoxy and dimethylocta-2,7-dien-1-yl substituents.
9-{[(2E)-6-Hydroxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one: A similar compound with a hydroxyl group instead of a hydroperoxy group.
9-{[(2E)-6-Methoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one: A similar compound with a methoxy group instead of a hydroperoxy group.
Uniqueness
The uniqueness of 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroperoxy group allows for redox reactions, while the dimethylocta-2,7-dien-1-yl substituent provides additional sites for chemical modification and interaction with biological targets.
特性
IUPAC Name |
9-(6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZUSHBLPOZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

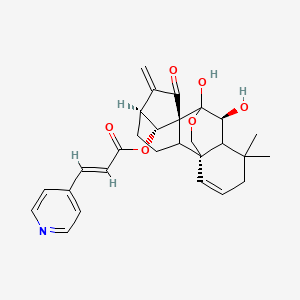

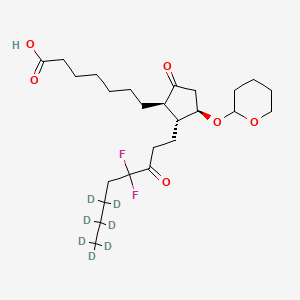

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)

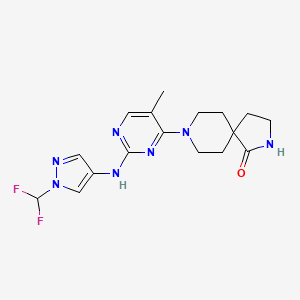
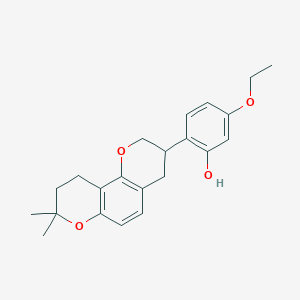
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
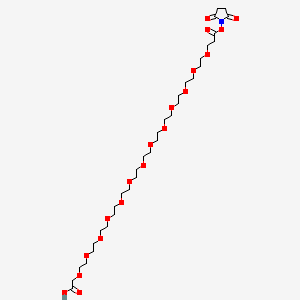
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
